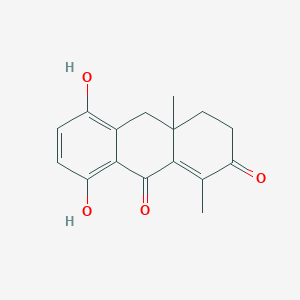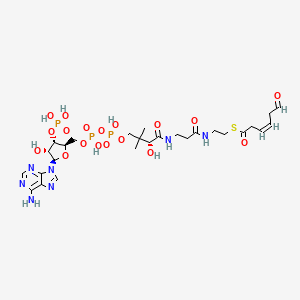
cis-3,4-didehydroadipoyl-CoA semialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3,4-didehydroadipoyl-CoA semialdehyde is a cis-3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from an adipoyl-CoA. It is a conjugate acid of a cis-3,4-didehydroadipoyl-CoA semialdehyde(4-).
Applications De Recherche Scientifique
Aerobic Metabolism of Aromatic Compounds
cis-3,4-didehydroadipoyl-CoA semialdehyde plays a crucial role in the aerobic metabolism of aromatic compounds in various bacteria. It's part of an elaborate pathway that requires the formation of benzoyl-CoA, followed by an oxygenase reaction and a nonoxygenolytic ring cleavage. This complex reaction is part of an innovative strategy to cope with the high resonance energy of aromatic substrates by forming a nonaromatic epoxide. Notably, the intermediates of this pathway, including cis-3,4-didehydroadipoyl-CoA semialdehyde, are CoA thioesters throughout, and the ring cleavage is nonoxygenolytic. This overlooked pathway occurs in a significant percentage of bacteria and represents an ingenious mechanism to metabolize aromatic compounds efficiently (Gescher et al., 2006; Rather et al., 2010).
Role in Enzymatic Reactions and Catalysis
cis-3,4-didehydroadipoyl-CoA semialdehyde is a substrate for various enzymes, highlighting its significant role in biochemical reactions. For instance, it's converted to cis-3,4-didehydroadipoyl-CoA by aldehyde dehydrogenases like ALDHC, emphasizing its critical role in benzoate metabolism in organisms such as Burkholderia xenovorans LB400. The enzyme's reaction mechanism involves intricate structural and functional relationships, indicating a highly specific and regulated biochemical pathway. Additionally, the compound serves as a substrate in enzymatic reactions leading to different stereoisomers, demonstrating its versatility and essential role in bacterial metabolism and possibly even in the generation of secondary metabolites (Bains et al., 2011; Spieker et al., 2019).
Role in Microbial Metabolism
cis-3,4-didehydroadipoyl-CoA semialdehyde is implicated in microbial metabolism pathways, especially in the context of autotrophic CO2 fixation. Enzymes like malonic semialdehyde reductase and succinic semialdehyde reductase, which are part of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales, utilize intermediates like cis-3,4-didehydroadipoyl-CoA semialdehyde. This highlights its importance in the global carbon cycle and the potential for bioengineering applications aimed at carbon fixation and the sustainable production of bio-based chemicals (Kockelkorn & Fuchs, 2009).
Propriétés
Nom du produit |
cis-3,4-didehydroadipoyl-CoA semialdehyde |
|---|---|
Formule moléculaire |
C27H42N7O18P3S |
Poids moléculaire |
877.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-oxohex-3-enethioate |
InChI |
InChI=1S/C27H42N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,10,14-16,20-22,26,38-39H,5-9,11-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
HTYJHFRYROLBDM-YINSCCIPSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CC=O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCC=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




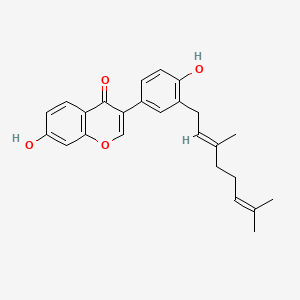
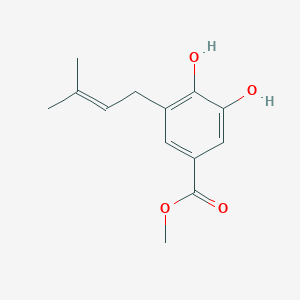
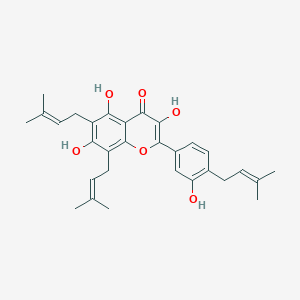

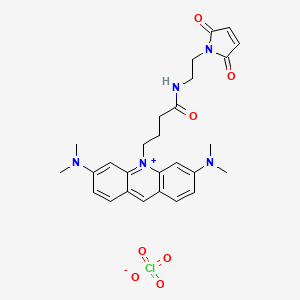
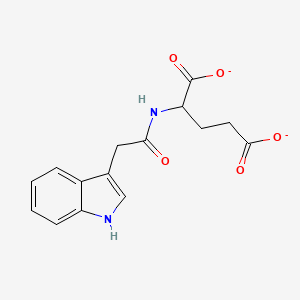
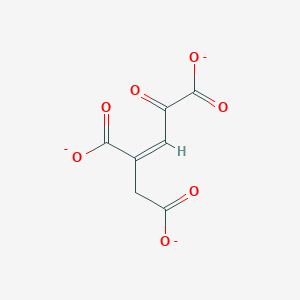

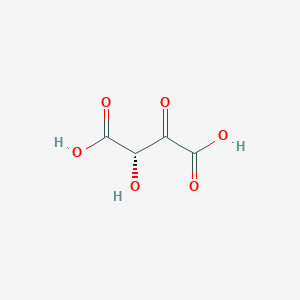

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)
